REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:13])/[CH:10]=N/O)=[CH:4][C:3]=1[O:14][CH3:15].[OH:16]S(O)(=O)=O>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][C:3]=1[O:14][CH3:15])[NH:8][C:9](=[O:13])[C:10]2=[O:16]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)NC(/C=N/O)=O)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 70° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with H2O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(C(NC2=CC1OC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |